molecular formula C9H13N3O2 B1356711 1-Cyclohexyl-4-nitropyrazole CAS No. 97421-22-2

1-Cyclohexyl-4-nitropyrazole

Cat. No.: B1356711
CAS No.: 97421-22-2
M. Wt: 195.22 g/mol
InChI Key: JKGGPABUZVDTIY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-nitropyrazole is a chemical compound characterized by a cyclohexyl group attached to the fourth position of a nitropyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-nitropyrazole can be synthesized through nitration reactions involving pyrazole derivatives. The nitration process typically involves the use of nitrating agents such as nitric acid or nitronium tetrafluoroborate under controlled conditions to achieve selective mono-nitration.

Industrial Production Methods: In an industrial setting, continuous-flow processes are employed to enhance the efficiency and selectivity of the nitration reaction. These processes are designed to shorten reaction times and improve the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-nitropyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of cyclohexyl-4-aminopyrazole.

  • Substitution: Introduction of various alkyl or aryl groups at the nitro position.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: Studied for its pharmacological effects, such as anti-inflammatory and analgesic properties.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-4-nitropyrazole exerts its effects involves interactions with specific molecular targets and pathways. The nitro group on the pyrazole ring plays a crucial role in its biological activity, influencing pathways related to inflammation and pain modulation.

Comparison with Similar Compounds

1-Cyclohexyl-4-nitropyrazole is compared with other similar compounds, such as 1-methyl-4-nitropyrazole and 1-ethyl-4-nitropyrazole. While these compounds share structural similarities, this compound is unique due to its cyclohexyl group, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical processes, pharmaceuticals, and materials.

Properties

IUPAC Name

1-cyclohexyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGGPABUZVDTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295936
Record name 1H-Pyrazole, 1-cyclohexyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97421-22-2
Record name 1H-Pyrazole, 1-cyclohexyl-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97421-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-cyclohexyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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